molecular formula C20H21NO5 B12757528 (E)-N-(2-(1,3-Benzodioxol-5-yl)ethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 125187-30-6

(E)-N-(2-(1,3-Benzodioxol-5-yl)ethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B12757528
CAS No.: 125187-30-6
M. Wt: 355.4 g/mol
InChI Key: RLWJIETUBNSFMD-VMPITWQZSA-N
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Description

(E)-N-(2-(1,3-Benzodioxol-5-yl)ethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound that features a benzodioxole moiety and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(1,3-Benzodioxol-5-yl)ethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Alkylation: The benzodioxole moiety is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Formation of the Amide Bond: The alkylated benzodioxole is then reacted with 3-(3,4-dimethoxyphenyl)prop-2-enoic acid in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(1,3-Benzodioxol-5-yl)ethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(1,3-Benzodioxol-5-yl)ethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(2-(1,3-Benzodioxol-5-yl)ethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it would bind to the receptor and either activate or inhibit its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-(1,3-Benzodioxol-5-yl)ethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

125187-30-6

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H21NO5/c1-23-16-6-3-14(11-18(16)24-2)5-8-20(22)21-10-9-15-4-7-17-19(12-15)26-13-25-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,22)/b8-5+

InChI Key

RLWJIETUBNSFMD-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC3=C(C=C2)OCO3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC3=C(C=C2)OCO3)OC

physical_description

Pearl white powder / Savoury aroma

solubility

Practically insoluble or insoluble
Soluble (in ethanol)

Origin of Product

United States

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